molecular formula C15H12O3 B1236520 4,4'-Dihydroxychalcone CAS No. 3600-61-1

4,4'-Dihydroxychalcone

Cat. No. B1236520
CAS RN: 3600-61-1
M. Wt: 240.25 g/mol
InChI Key: FZQLEXXZAVVCCA-XCVCLJGOSA-N
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Description

4,4’-Dihydroxychalcone is a type of chalcone, a class of compounds that are part of the flavonoid family . Its molecular formula is C15H12O3 . It is also known by other names such as (2E)-1,3-Bis(4-hydroxyphenyl)-2-propen-1-one .


Synthesis Analysis

The synthesis of 4,4’-Dihydroxychalcone involves the condensation of 4-hydroxyacetophenone with 4-hydroxy benzaldehyde using ethanol as an energy transfer medium in the presence of different condensing agents . The reaction parameters of this microwave-enhanced synthesis have been optimized to improve the yield of the resulting compound .


Molecular Structure Analysis

The molecular structure of 4,4’-Dihydroxychalcone consists of two phenol rings linked by an aliphatic three-carbon chain . The average mass of the molecule is 240.254 Da and the monoisotopic mass is 240.078644 Da .


Chemical Reactions Analysis

Chalcones, including 4,4’-Dihydroxychalcone, are involved in the biosynthesis of flavonoids and isoflavonoids through the phenylalanine derivation . They are intermediates in the synthesis of biologically active molecules such as pyrazolines, thiophene, cumarines, isoxazolines, benzothiazepines, pyrimidinones, pyrazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4’-Dihydroxychalcone include a molecular formula of C15H12O3 and an average mass of 240.254 Da . The compound is characterized by its double-bond stereo .

Scientific Research Applications

Synthesis and Photochemical Properties

4,4'-Dihydroxychalcone has been synthesized using ultrasonic irradiation, offering a more efficient method with shorter reaction times and higher yields compared to conventional techniques. This process, catalyzed by HCl gas, has also led to studies of its photochemical properties (Wen et al., 2009).

Application in Polymer Chemistry

The compound has significant applications in polymer chemistry. Notably, it has been used in the synthesis of various copolycarbonates, demonstrating properties like amorphous nature and solubility, unlike the crystalline and insoluble homopolycarbonate of chalcone. This has implications in creating photoreactive cholesteric polycarbonates with potential applications in materials science (Kricheldorf et al., 1997).

Investigation in Photodimerization

Studies focusing on the photodimerization of 4,4'-dihydroxychalcone, especially its behavior under UV irradiation, have been conducted. This research is crucial for understanding the photocrosslinking mechanisms in epoxide resins containing this functional group, with applications in material science and resin technology (Zahir, 1979).

Corrosion Inhibition in Industrial Applications

4,4'-Dihydroxychalcone has been evaluated for its effect on steel corrosion inhibition in acidic environments. This research is particularly relevant for industrial applications, where corrosion resistance is a critical factor (Bouklah et al., 2006).

Insights into Electronic Structure and Photophysics

Research has delved into the impacts of hydroxylation on the photophysics of chalcones, providing insights into the relationship between chemical composition and electronic structure. This knowledge is vital for understanding the photoreactivity of these compounds and their potential applications in various technological fields (Kalchevski et al., 2018).

Future Directions

Chalcones, including 4,4’-Dihydroxychalcone, have been shown to have a therapeutic potential implicated in an array of bioactivities investigated by a series of preclinical and clinical studies . They are being studied for their antibacterial potential, considering the numerous biological activities reported and the increase of the microbial resistance that concern global health agencies . Future research may focus on exploring the potential of these compounds in medicinal chemistry as antibacterial agents .

properties

IUPAC Name

(E)-1,3-bis(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10,16-17H/b10-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQLEXXZAVVCCA-XCVCLJGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dihydroxychalcone

CAS RN

3600-61-1, 108997-30-4
Record name 4,4'-Dihydroxychalcone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003600611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Dihydroxychalcone, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108997304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-DIHYDROXYCHALCONE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKY3J88Z94
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
230
Citations
HR Kricheldorf, SJ Sun, CP Chen… - Journal of Polymer …, 1997 - Wiley Online Library
Numerous polycarbonates were prepared by means of “diphosgene” in pyridine using hydroquinone 4‐hydroxybenzoate (HQHB) as mesogenic diphenol. In addition to the …
Number of citations: 45 onlinelibrary.wiley.com
G Saydam, HH Aydin, F Sahin, O Kucukoglu… - Leukemia research, 2003 - Elsevier
Chalcones have been identified as interesting compounds with cytotoxic and tumor reducing properties. In the present study, the biological activity of synthetic chalcones on myeloid …
Number of citations: 83 www.sciencedirect.com
SA Zahir - Journal of Applied Polymer Science, 1979 - Wiley Online Library
In order to elucidate the reaction mechanism involved in the photocrosslinking of epoxide resins containing the 4,4′‐dioxychalcone functional group as part of the polymer backbone, …
Number of citations: 18 onlinelibrary.wiley.com
P Wen, W Tie, L Wang, MH Lee, XD Li - Materials Chemistry and Physics, 2009 - Elsevier
4,4′-Dihydroxychalcone was synthesized under ultrasonic irradiation in the presence of HCl gas as a catalyst. It provided a convenient procedure with shorter reaction time and higher …
Number of citations: 17 www.sciencedirect.com
HR Kricheldorf, SJ Sun, B Sapich… - … Chemistry and Physics, 1997 - Wiley Online Library
Numerous copolycarbonates were prepared from 4,4′‐dihydroxychalcone, on the one hand, and methylhydroquinone, 4,4′‐dihydroxybiphenyl or isosorbide (1,4:3,6‐dianhydro‐D‐…
Number of citations: 15 onlinelibrary.wiley.com
S Iwata, N Nagata, A Omae, S YAMAGUCHI… - Biological and …, 1999 - jstage.jst.go.jp
More than fifty chalcone derivatives were synthesized to examine structure-activity relationships against human aldose reductase. Certain 2', 4'-dihydroxychalcone derivatives inhibited …
Number of citations: 41 www.jstage.jst.go.jp
DS Sadafule, RN Raghuraman, NG Navale… - Journal of …, 1988 - Taylor & Francis
Vinyl polyesters combine the advantages of epoxy and unsaturated polyester resins [1, 2]. They are tough and adhere well to the substrate surface. With acrylic end groups, these resins …
Number of citations: 22 www.tandfonline.com
ZH Zhou, JL Wang, CR Yang - Yao xue xue bao= Acta …, 2001 - europepmc.org
Aim To study the active constituents of Dracaena cochinchinensis (Lour.) SC Chen. in the commercial dragon blood. Methods Various column chromatographies with Sephadex L-20 gel…
Number of citations: 33 europepmc.org
B Güler, HA Önen, M Karahasanoğlu, E Serhatlı… - Progress in Organic …, 2017 - Elsevier
… Moreover, having the conjugated aromatic structure, the incorporation of 4′4-dihydroxychalcone functionality in the main chain of CMUA urethane acrylates with two benzene ring …
Number of citations: 19 www.sciencedirect.com
DH Choi, SJ Oh, HB Cha, JY Lee - European polymer journal, 2001 - Elsevier
A new bifunctional epoxy compound was synthesized by the reaction of 4,4 ′ -dihydroxychalcone and epichlorohydrin. Photosensitivity of the synthesized chalcone–epoxy compound …
Number of citations: 62 www.sciencedirect.com

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